6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid
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Overview
Description
6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid is a synthetic organic compound that belongs to the class of phthalamic acids. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of nitro, thiazole, and phthalamic acid moieties in its structure suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting p-toluidine with α-haloketones under acidic conditions.
Phthalamic Acid Formation: The final step involves the reaction of the nitro-thiazole derivative with phthalic anhydride in the presence of a suitable catalyst to form the phthalamic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The phthalamic acid moiety can be hydrolyzed under acidic or basic conditions to yield phthalic acid and the corresponding amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 6-Amino-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Hydrolysis: Phthalic acid and 4-p-tolyl-thiazol-2-ylamine.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: As an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the thiazole and phthalamic acid moieties can contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-N-(4-methyl-thiazol-2-yl)-phthalamic acid: Similar structure with a methyl group instead of a p-tolyl group.
6-Nitro-N-(4-phenyl-thiazol-2-yl)-phthalamic acid: Similar structure with a phenyl group instead of a p-tolyl group.
6-Nitro-N-(4-ethyl-thiazol-2-yl)-phthalamic acid: Similar structure with an ethyl group instead of a p-tolyl group.
Uniqueness
6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs.
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]-6-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c1-10-5-7-11(8-6-10)13-9-27-18(19-13)20-16(22)12-3-2-4-14(21(25)26)15(12)17(23)24/h2-9H,1H3,(H,23,24)(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBPWJOAMTTZRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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